n-Propyl methacrylate n-Propyl methacrylate N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 2210-28-8
VCID: VC0537602
InChI: InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3
SMILES: CCCOC(=O)C(=C)C
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

n-Propyl methacrylate

CAS No.: 2210-28-8

Inhibitors

VCID: VC0537602

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

n-Propyl methacrylate - 2210-28-8

CAS No. 2210-28-8
Product Name n-Propyl methacrylate
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name propyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3
Standard InChIKey NHARPDSAXCBDDR-UHFFFAOYSA-N
SMILES CCCOC(=O)C(=C)C
Canonical SMILES CCCOC(=O)C(=C)C
Appearance Solid powder
Boiling Point 286 °F at 760 mm Hg (NTP, 1992)
141 °C
Colorform Clear, pale orange liquid
Density 0.9022 at 68 °F (NTP, 1992)
0.9022 g/cu cm at 20 °C
Flash Point 86 °F (NTP, 1992)
Physical Description N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992)
Description N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Insoluble (<1 mg/ml at 70° F) (NTP, 1992)
Miscible with ethyl alcohol, ethyl ether
Insoluble in water
In water, 1.1X10+3 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms n-Propyl methacrylate; NSC 32624; NSC-32624; NSC32624
Vapor Pressure 6.38 mm Hg at 25 °C
Reference 1: Kim HC, Choi YH, Bu W, Meron M, Lin B, Won YY. Increased humidity can soften glassy Langmuir polymer films by two mechanisms: plasticization of the polymer material, and suppression of the evaporation cooling effect. Phys Chem Chem Phys. 2017 Apr 19;19(16):10663-10675. doi: 10.1039/c7cp00785j. PubMed PMID: 28398439.
2: LoPachin RM, Gavin T. Toxic neuropathies: Mechanistic insights based on a chemical perspective. Neurosci Lett. 2015 Jun 2;596:78-83. doi: 10.1016/j.neulet.2014.08.054. Epub 2014 Sep 16. Review. PubMed PMID: 25218479; PubMed Central PMCID: PMC4362956.
3: Hao X, Jeffery JL, Le TP, McFarland G, Johnson G, Mulder RJ, Garrett Q, Manns F, Nankivil D, Arrieta E, Ho A, Parel JM, Hughes TC. High refractive index polysiloxane as injectable, in situ curable accommodating intraocular lens. Biomaterials. 2012 Aug;33(23):5659-71. doi: 10.1016/j.biomaterials.2012.04.052. Epub 2012 May 15. PubMed PMID: 22594975; PubMed Central PMCID: PMC3371592.
4: Lorenzoni FC, Leme VP, Santos LA, de Oliveira PC, Martins LM, Bonfante G. Evaluation of chemical treatment on zirconia surface with two primer agents and an alkaline solution on bond strength. Oper Dent. 2012 Nov-Dec;37(6):625-33. doi: 10.2341/11-216-L. Epub 2012 Mar 21. PubMed PMID: 22433034.
5: Inoue K, Tsurumi T, Ishii H, Park P, Ikeda K. Cytological evaluation of the effect of azoxystrobin and alternative oxidase inhibitors in Botrytis cinerea. FEMS Microbiol Lett. 2012 Jan;326(1):83-90. doi: 10.1111/j.1574-6968.2011.02438.x. Epub 2011 Nov 8. PubMed PMID: 22092932.
6: Bloksma MM, Bakker DJ, Weber C, Hoogenboom R, Schubert US. The Effect of Hofmeister Salts on the LCST Transition of Poly(2-oxazoline)s with Varying Hydrophilicity. Macromol Rapid Commun. 2010 Apr 20;31(8):724-8. doi: 10.1002/marc.200900843. Epub 2010 Mar 9. PubMed PMID: 21590962.
7: Ishii H, Fountaine J, Chung WH, Kansako M, Nishimura K, Takahashi K, Oshima M. Characterisation of QoI-resistant field isolates of Botrytis cinerea from citrus and strawberry. Pest Manag Sci. 2009 Aug;65(8):916-22. doi: 10.1002/ps.1773. PubMed PMID: 19444805.
8: Ferrell N, Woodard J, Hansford D. Fabrication of polymer microstructures for MEMS: sacrificial layer micromolding and patterned substrate micromolding. Biomed Microdevices. 2007 Dec;9(6):815-21. PubMed PMID: 17564840.
9: Ishikawa Y, Kawamoto Y, Koizumi H, Furuchi M, Matsumura H, Tanoue N. Effect of metal priming agents on bonding characteristics of an acrylic resin joined to SUS XM27 steel. J Oral Sci. 2006 Dec;48(4):215-8. PubMed PMID: 17220619.
10: Obeidat WM, Price JC. Preparation and in vitro evaluation of propylthiouracil microspheres made of Eudragit RL 100 and cellulose acetate butyrate polymers using the emulsion-solvent evaporation method. J Microencapsul. 2005 May;22(3):281-9. PubMed PMID: 16019914.
11: Fujisawa S, Kadoma Y. Comparative study of the alkyl and peroxy radical scavenging activities of polyphenols. Chemosphere. 2006 Jan;62(1):71-9. Epub 2005 May 31. PubMed PMID: 15927232.
12: Kadoma Y. Chemical structures of adhesion promoting monomers for precious metals and their bond strengths to dental metals. Dent Mater J. 2003 Sep;22(3):343-58. PubMed PMID: 14621000.
13: Moreno-Sánchez R, Covián R, Jasso-Chávez R, Rodríguez-Enríquez S, Pacheco-Moisés F, Torres-Márquez ME. Oxidative phosphorylation supported by an alternative respiratory pathway in mitochondria from Euglena. Biochim Biophys Acta. 2000 Apr 21;1457(3):200-10. PubMed PMID: 10773165.
14: Matsumura H, Tanaka T, Atsuta M. Bonding of silver-palladium-copper-gold alloy with thiol derivative primers and tri-n-butylborane initiated luting agents. J Oral Rehabil. 1997 Apr;24(4):291-6. PubMed PMID: 9147302.
15: Atsuta M, Matsumura H, Tanaka T. Bonding fixed prosthodontic composite resin and precious metal alloys with the use of a vinyl-thiol primer and an adhesive opaque resin. J Prosthet Dent. 1992 Mar;67(3):296-300. PubMed PMID: 1507088.
PubChem Compound 16638
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator